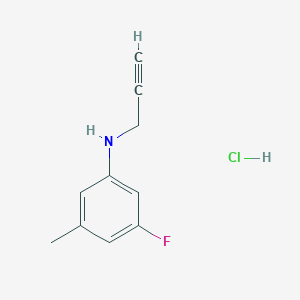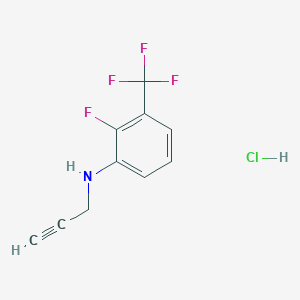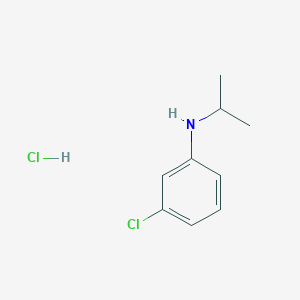
3-chloro-N-propan-2-ylaniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-propan-2-ylaniline;hydrochloride is a chemical compound that belongs to the class of anilines, which are derivatives of aniline where one or more hydrogen atoms on the benzene ring are replaced by other substituents. This compound is characterized by the presence of a chlorine atom and an isopropyl group attached to the nitrogen atom of the aniline moiety, and it is often used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-propan-2-ylaniline;hydrochloride typically involves the chlorination of N-propan-2-ylaniline. This reaction can be carried out using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions to ensure the selective introduction of the chlorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to maximize yield and minimize by-products. The process may also include purification steps such as recrystallization or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-N-propan-2-ylaniline;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by using Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Nitro derivatives, quinones, and other oxidized products.
Reduction: Primary amines, secondary amines, and other reduced derivatives.
Substitution: Halogenated, alkylated, or acylated derivatives of the aromatic ring.
Scientific Research Applications
3-Chloro-N-propan-2-ylaniline;hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems and as a reagent in biochemical assays.
Medicine: It may be employed in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-chloro-N-propan-2-ylaniline;hydrochloride exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-Chloro-N-propan-2-ylaniline;hydrochloride can be compared with other similar compounds such as:
3-Chloroaniline: Lacks the isopropyl group.
N-Propyl-aniline: Lacks the chlorine atom.
3-Chloro-N-ethyl-aniline: Has an ethyl group instead of an isopropyl group.
Uniqueness: The presence of both the chlorine atom and the isopropyl group on the nitrogen atom makes this compound unique, as it combines the properties of both substituents, leading to distinct chemical behavior and applications.
Properties
IUPAC Name |
3-chloro-N-propan-2-ylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7(2)11-9-5-3-4-8(10)6-9;/h3-7,11H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYRFLWGYYQITA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=CC=C1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197235-11-2 |
Source


|
| Record name | Benzenamine, 3-chloro-N-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197235-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4,6-Trimethyl-3-[(2-morpholin-4-ylacetyl)amino]benzenesulfonyl chloride](/img/structure/B7813079.png)
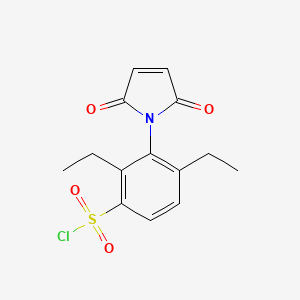
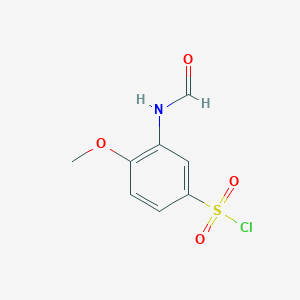
![4-[3-(Trifluoromethyl)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B7813096.png)
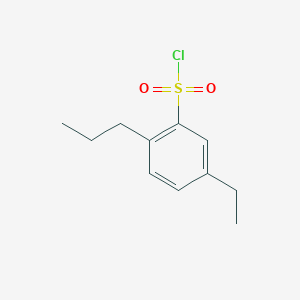

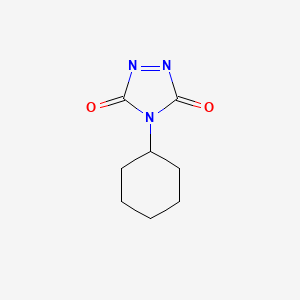
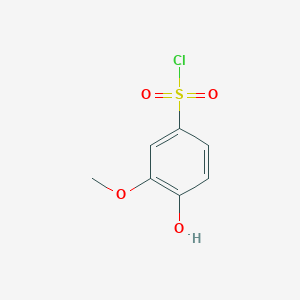
![4-(2-Chloro-phenyl)-[1,2,4]triazolidine-3,5-dione](/img/structure/B7813130.png)
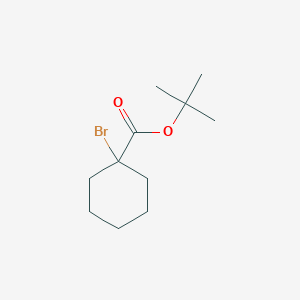

![4-[Formyl(methyl)amino]benzenesulfonyl chloride](/img/structure/B7813164.png)
